Cas no 14520-47-9 (10H-Phenothiazin-3-ol, 8-chloro-10-[3-(methylamino)propyl]-, 5-oxide)

10H-Phenothiazin-3-ol, 8-chloro-10-[3-(methylamino)propyl]-, 5-oxide structure
14520-47-9 structure
Product Name:10H-Phenothiazin-3-ol, 8-chloro-10-[3-(methylamino)propyl]-, 5-oxide
CAS No:14520-47-9
MF:C16H17ClN2O2S
MW:336.836381673813
CID:1315285
PubChem ID:21815869
Update Time:2025-04-20

10H-Phenothiazin-3-ol, 8-chloro-10-[3-(methylamino)propyl]-, 5-oxide Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(methylamino)propyl]-, 5-oxide
    • 8-chloro-10-[3-(methylamino)propyl]-5-oxophenothiazin-3-ol
    • UNII-Y66J555ZRY
    • 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide
    • Y66J555ZRY
    • 7-Hydroxymonodesmethylchlorpromazine sulfoxide
    • 14520-47-9
    • 7-OH-Nor1-cpz-SO
    • DTXSID40618365
    • 2-Chloro-7-hydroxy-10-[3-(methylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
    • Desmonomethyl-7-hydroxychlorpromazine sulfoxide
    • Inchi: 1S/C16H17ClN2O2S/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)22(21)15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3
    • InChI Key: JWKPCSXXUNOCHH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C1C=CC(=CC=1S2=O)O)CCCNC

Computed Properties

  • Exact Mass: 336.07011
  • Monoisotopic Mass: 336.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 82.5Ų

Experimental Properties

  • PSA: 52.57
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